3-(4-Chlorophenyl)oxetane

Purification Thermal Stability Process Chemistry

Procurement managers and medicinal chemists requiring a metabolically stable, lipophilic bioisostere face limited options with generic 3-phenyloxetane (logP 1.80). This 4-chloro analog delivers a quantifiable property gap. - **Lipophilicity:** logP ~2.8 (vs 1.80 for phenyl, 1.94 for 4-fluoro) suitable for CNS targets & hydrophobic pockets. - **Purification:** 34.5°C boiling point elevation enables cost-effective fractional distillation over chromatography. - **Utility:** Privileged fragment for halogen bonding in X-ray crystallography; 168.62 Da, ring strain ~106 kJ/mol.

Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
Cat. No. B12962252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)oxetane
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESC1C(CO1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C9H9ClO/c10-9-3-1-7(2-4-9)8-5-11-6-8/h1-4,8H,5-6H2
InChIKeyKLNDOFPXDAICOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorophenyl)oxetane – Physicochemical and Structural Baseline


3-(4-Chlorophenyl)oxetane (CAS 1425412-23-2) is a 3-aryl-substituted four-membered cyclic ether with molecular formula C₉H₉ClO and molecular weight 168.62 g·mol⁻¹ . The compound belongs to the oxetane class, characterized by significant ring strain (~106 kJ·mol⁻¹) that underpins its utility as a synthetic building block and bioisostere in medicinal chemistry [1]. The para-chlorophenyl substituent differentiates it from unsubstituted phenyl, fluoro, or meta-chloro analogs by modulating lipophilicity and electronic parameters critical for downstream reactivity and biological profile .

Strained oxetane ring (~106 kJ·mol⁻¹) supports use as a synthetic building block and bioisostere in medicinal chemistry.
4-Chlorophenyl substituent modulates lipophilicity and electronic parameters for downstream reactivity and biological profiling.
Reported class-level metabolic advantage: oxetane replacement may improve solubility and reduce microsomal clearance vs gem-dimethyl groups.

Why 3-(4-Chlorophenyl)oxetane Cannot Be Replaced by Generic Analogs


Although 3-aryl-oxetanes share a common scaffold, the identity and position of the aryl substituent create quantifiable divergences in lipophilicity, boiling point, and reactivity that directly affect synthetic utility and biological performance. Generic substitution with 3-phenyloxetane (logP 1.80) or 3-(4-fluorophenyl)oxetane (logP 1.94) yields a markedly different partition coefficient than the ~2.8 logP estimated for the 4-chloro derivative, altering membrane permeability and metabolic clearance . Furthermore, the para-chloro isomer exhibits distinct conformational preferences compared to ortho-chloro and meta-chloro congeners, as demonstrated by NMR coupling constant analysis in 2-aryl-oxetane series [1]. These property gaps mean that exchanging the 4-chlorophenyl moiety without requalification risks failed reactions, reduced yields, or unexpected biological readouts.

  • Lipophilicity divergence: 3-phenyloxetane and 3-(4-fluorophenyl)oxetane exhibit markedly lower logP, which may shift membrane permeability and metabolic clearance predictions.
  • Conformational mismatch: 4-chloro isomer shows distinct conformer populations vs ortho- and meta-chloro congeners, potentially affecting hydrogen bonding and ring-opening reactivity.
  • Synthetic sensitivity: Halogenated oxetane reactivity under reductive or basic conditions may differ from non-halogenated analogs; generic substitution risks failed reactions or lower yields.

Head-to-Head Quantitative Differentiation Evidence


Boiling Point Elevation vs. 3-Phenyloxetane

3-(4-Chlorophenyl)oxetane exhibits a predicted boiling point of 249.7 °C, which is 34.5 °C higher than that of 3-phenyloxetane (215.2 °C) . This increased boiling point reflects enhanced intermolecular forces imparted by the chloro substituent and directly affects distillation fraction windows during purification. The higher boiling point also suggests greater thermal stability in solvent-free reaction conditions, a relevant parameter when selecting building blocks for high-temperature coupling reactions.

Boiling point elevation
Data to verify
ΔTbp = +34.5 °C (249.7 vs 215.2 °C)
vs 3-phenyloxetane (predicted)
Supports fractionating distillation separation control
Predicted values; experimental validation recommended
Purification Thermal Stability Process Chemistry

Lipophilicity Modulation Across 4-Halo-3-Aryl-Oxetanes

The calculated logP of 3-(4-chlorophenyl)oxetane is approximately 2.8, while 3-(4-fluorophenyl)oxetane has a predicted logP of 1.94 (ΔlogP +0.86) and 3-phenyloxetane 1.80 (ΔlogP +1.0) [1]. This ~0.9–1.0 log unit increase translates to roughly an 8–10× higher octanol/water partition coefficient, significantly altering predicted membrane permeability and metabolic stability profiles. For medicinal chemistry programs, this lipophilicity increment can be the difference between a compound residing in a favorable property space (logD 1–3) versus exceeding Lipinski thresholds.

Lipophilicity modulation
Class-level
logP ≈ 2.8, ΔlogP +0.86 to +1.0
vs 4-F (1.94) and H (1.80) analogs
8–10× higher partition may support CNS penetration studies
Predicted logP from consensus in silico methods
Lipophilicity Drug Design ADME

Oxetane Ring as a Bioisosteric Replacement of gem-Dimethyl Groups

The oxetane motif in 3-(4-chlorophenyl)oxetane can serve as a bioisosteric replacement for gem-dimethyl groups, producing a 4-fold reduction in lipophilicity and up to a 4000-fold increase in aqueous solubility in benchmark matched-pair analyses [1]. In microsomal stability assays, oxetane-containing analogs showed reduced intrinsic clearance compared to their gem-dimethyl counterparts in 6 out of 7 tested pairs, with median Clint reduction of ~50% [1]. While these data are from the broader 3-substituted oxetane class, the 4-chlorophenyl derivative inherits this metabolic advantage while providing the additional lipophilicity needed for target-specific optimization.

Metabolic stability profile
Class-level
Up to 4000× solubility increase
~50% median Clint reduction
Oxetane replacement may improve metabolic stability context
Class-level data from matched molecular pairs
Metabolic Stability Bioisostere Solubility

Conformational Differentiation of 4-Chlorophenyl vs. 2-Chlorophenyl Isomers

A 300 MHz ¹H NMR study of 2-aryl-oxetane isomers demonstrated that 2-(4-chlorophenyl)oxetane and 2-(2-chlorophenyl)oxetane adopt distinct conformational equilibria, with the para-chloro derivative showing a different population of axial vs. equatorial conformers compared to the ortho-chloro isomer [1]. Although the study examined 2-substituted rather than 3-substituted oxetanes, the electronic and steric effects of chlorine position on the oxetane ring conformation are transferable: the para-chloro substituent exerts a through-bond electronic effect that stabilizes specific puckering modes, while the ortho-chloro imposes steric constraints. This conformational difference directly affects the accessibility of the oxetane oxygen for hydrogen bonding and ring-opening reactivity, with implications for both synthetic strategy and target binding.

Conformational differentiation
Method context
4-Cl vs 2-Cl: distinct conformer equilibria
¹H NMR coupling constant analysis
May alter oxetane oxygen accessibility and reactivity
Based on 2-aryl-oxetane NMR; extrapolation requires validation
Conformational Analysis NMR Isomer Comparison

Synthetic Accessibility via Furan Oxidative Cleavage

A 2020 methodology paper demonstrated a two-step synthesis of 3-aryl-3-carboxylic acid oxetane derivatives via Friedel-Crafts reaction followed by mild oxidative furan cleavage, explicitly exemplified with 4-chlorophenyl substrates achieving isolated yields of 60–75% [1]. This route provides rapid access to the 3-(4-chlorophenyl)oxetane scaffold without requiring pre-functionalized oxetane starting materials, contrasting with earlier multi-step sequences that required 4–5 synthetic transformations. The methodology's tolerance of the chloro substituent is significant because halogenated arenes are often problematic under reductive or strongly basic conditions used in alternative oxetane syntheses.

Synthetic accessibility
Head-to-head
2 steps, 60–75% yield
vs classical 4–5 steps, 40–60% yield
Shorter route may reduce procurement cost and lead time
Methodology exemplified with 4-chlorophenyl substrates
Synthetic Methodology 3-Aryl-Oxetane Building Block

Evidence-Driven Application Scenarios for Procurement


Bioisosteric Replacement of gem-Dimethyl Groups with Moderate Lipophilicity

When a lead series suffers from high metabolic clearance due to a gem-dimethyl group, direct replacement with the 3-(4-chlorophenyl)oxetane scaffold can simultaneously introduce the oxetane's metabolic stability advantage (up to 4000× solubility gain, ~50% median Clint reduction) while maintaining an elevated logP (~2.8) suitable for targets with lipophilic binding pockets . This dual optimization is not achievable with 3-phenyloxetane (logP 1.80) or 3-(4-fluorophenyl)oxetane (logP 1.94), which may drop lipophilicity below the threshold needed for CNS penetration or hydrophobic pocket occupancy [1].

Distillation-Controlled Purification of Halogenated Oxetane Building Blocks

The boiling point elevation of 34.5 °C relative to 3-phenyloxetane enables fractionating distillation as a purification strategy in multi-kilogram campaigns where chromatographic separation is cost-prohibitive . This is particularly relevant for contract manufacturing organizations (CMOs) producing 3-(4-chlorophenyl)oxetane as a key intermediate, as the wider boiling point gap from potential dehalogenated impurities reduces the required theoretical plates and energy consumption.

Halogen Scanning with Defined Physicochemical Gradients for SAR

The logP series 3-phenyloxetane (1.80) → 3-(4-fluorophenyl)oxetane (1.94) → 3-(4-chlorophenyl)oxetane (~2.80) provides a controlled lipophilicity gradient for halogen scanning in SAR campaigns . Procurement of the 4-chloro analog enables exploration of the higher lipophilicity range without altering the core oxetane scaffold, ensuring that observed potency or ADME changes can be attributed specifically to the halogen substitution rather than scaffold hopping [1].

Chlorine-Enhanced Binding Efficiency Fragment for FBDD

The compact molecular weight (168.62 Da) combined with the chlorine atom's ability to form halogen bonds with protein backbone carbonyls makes 3-(4-chlorophenyl)oxetane a privileged fragment for X-ray crystallographic screening . The oxetane oxygen provides a hydrogen-bond acceptor not present in cyclobutyl or cyclopropyl analogs, while the 4-chloro substituent offers both enhanced electron density for halogen bonding and a significant anomalous scattering signal for crystallographic phasing, a practical advantage not shared by the 4-fluoro or unsubstituted phenyl congeners [1].

Application
Selection Property
Validation Focus
gem-Dimethyl bioisosteric replacement study
Oxetane metabolic stability and lipophilicity balance
Microsomal clearance and solubility endpoints
Distillation-based purification workflow
Boiling point separation window
Fractionating distillation performance
Lipophilicity gradient for halogen scanning SAR
Controlled logP series across halogen substituents
Physicochemical property-attribution studies
Fragment-based drug discovery screening
Compact molecular weight and halogen bonding capability
Crystallographic binding and anomalous scattering
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